molecular formula C15H15ClN2O B319449 1-Benzyl-3-(3-chlorophenyl)-1-methylurea

1-Benzyl-3-(3-chlorophenyl)-1-methylurea

Cat. No.: B319449
M. Wt: 274.74 g/mol
InChI Key: FGPTUNAAGHUJFF-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-chlorophenyl)-1-methylurea is a urea derivative featuring a benzyl group, a methyl substituent on the urea nitrogen, and a 3-chlorophenyl moiety. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

1-benzyl-3-(3-chlorophenyl)-1-methylurea

InChI

InChI=1S/C15H15ClN2O/c1-18(11-12-6-3-2-4-7-12)15(19)17-14-9-5-8-13(16)10-14/h2-10H,11H2,1H3,(H,17,19)

InChI Key

FGPTUNAAGHUJFF-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, focusing on substituents, applications, and physicochemical properties:

Compound Name Substituents Applications Key Properties References
1-Benzyl-3-(3-chlorophenyl)-1-methylurea N1: Benzyl, N1: Methyl, N3: 3-chlorophenyl Under investigation Hydrogen bonding (N–H shift at 11.49 ppm in NMR due to intramolecular interactions)
Acetochlor (3-(2,4-dichlorophenyl)-1-methylurea) N3: 2,4-dichlorophenyl, N1: Methyl Pre-emergence herbicide Inhibits protein synthesis in weeds; CAS 34256-82-1; GLP-compliant toxicology data
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea N1: Benzyl, N1: Methoxy, N3: 4-chlorophenyl Unknown (structural analog) pKa: 12.75 ± 0.70; Density: 1.290 g/cm³
ND-7 (α-phenyl, Ar = 3-chlorophenyl) 3-chlorophenyl substituent Antimicrobial (B. subtilis) MIC: <2 μM; Comparable to norfloxacin (0.6 μM)
1-Benzyl-3-(4-ethyl-benzoyl)urea N3: 4-ethyl-benzoyl Anticancer candidate Synthesized via condensation; comparative yields reported

Physicochemical Properties

  • Hydrogen Bonding : Intramolecular hydrogen bonding in urea derivatives (e.g., N–H···S=C or N–H···O=C) influences stability and solubility. For example, 1-benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea exhibits an N–H shift at 11.49 ppm in NMR, indicative of strong intramolecular interactions .
  • Acid-Base Behavior : The methoxy-substituted analog (1-benzyl-3-(4-chlorophenyl)-1-methoxyurea) has a predicted pKa of 12.75, suggesting moderate basicity, which may affect bioavailability .

Key Research Findings

Substituent Position Matters : The chlorine position on the phenyl ring (3- vs. 4-) significantly alters biological activity and physicochemical behavior. For instance, 3-chlorophenyl derivatives show antimicrobial activity, whereas 4-chlorophenyl analogs may prioritize different targets .

Hydrogen Bonding as a Design Tool : Intramolecular interactions in ureas can be manipulated to enhance stability or solubility, as seen in NMR shifts .

Agrochemical vs. Pharmaceutical Applications : Dichlorophenyl substituents (e.g., acetochlor) favor herbicidal use, while benzyl-urea frameworks are explored for drug development .

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